molecular formula C9H10BrNO3 B1609504 1-(3-Bromopropoxy)-3-nitrobenzene CAS No. 31191-43-2

1-(3-Bromopropoxy)-3-nitrobenzene

Cat. No. B1609504
Key on ui cas rn: 31191-43-2
M. Wt: 260.08 g/mol
InChI Key: PMAHGRZCIBFEOX-UHFFFAOYSA-N
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Patent
US04820726

Procedure details

43 ml of 1,3-dibromopropane are added to a suspension of 29 g of potassium carbonate and 0.5 g of potassium iodide in 170 ml of acetone and the mixture is refluxed. A solution of 19.4 g of 3-nitrophenol is then added dropwise in the course of 2 hours and the mixture is refluxed for a further 15 hours. The reaction mixture is filtered hot and evaporated. Chromatography of the residue on silica gel with toluene gives 3-(3-bromopropoxy)-nitrobenzene as a pale yellow oil.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4]Br.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[N+:14]([C:17]1[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=1)([O-:16])=[O:15]>CC(C)=O>[Br:1][CH2:2][CH2:3][CH2:4][O:23][C:19]1[CH:18]=[C:17]([N+:14]([O-:16])=[O:15])[CH:22]=[CH:21][CH:20]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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